N-Chloromethyl Olanzapine Chloride N-Chloromethyl Olanzapine Chloride
Brand Name: Vulcanchem
CAS No.: 719300-59-1
VCID: VC2902441
InChI: InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1
SMILES: CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]
Molecular Formula: C18H22Cl2N4S
Molecular Weight: 397.4 g/mol

N-Chloromethyl Olanzapine Chloride

CAS No.: 719300-59-1

Cat. No.: VC2902441

Molecular Formula: C18H22Cl2N4S

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

N-Chloromethyl Olanzapine Chloride - 719300-59-1

Specification

CAS No. 719300-59-1
Molecular Formula C18H22Cl2N4S
Molecular Weight 397.4 g/mol
IUPAC Name 4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride
Standard InChI InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1
Standard InChI Key OAWSYANWHZMKRV-UHFFFAOYSA-M
SMILES CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]
Canonical SMILES CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]

Introduction

N-Chloromethyl Olanzapine Chloride is a chemical compound that has garnered attention in the field of organic chemistry and pharmaceutical research. This compound is a derivative of olanzapine, a well-known antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder. The modification involves the addition of a chloromethyl group to the nitrogen atom of olanzapine, followed by the formation of a chloride salt. This article aims to provide a comprehensive overview of N-Chloromethyl Olanzapine Chloride, including its synthesis, properties, and potential applications.

Synthesis of N-Chloromethyl Olanzapine Chloride

The synthesis of N-Chloromethyl Olanzapine Chloride typically involves several steps. First, olanzapine is reacted with chloromethyl chlorosulfate or a similar reagent to introduce the chloromethyl group. This step requires careful control of reaction conditions to ensure the desired substitution occurs selectively. Following the introduction of the chloromethyl group, the compound is then converted into its chloride salt form. This process involves the use of a suitable chloride source, such as hydrochloric acid, under controlled conditions to ensure the formation of the desired salt.

Synthesis Steps:

  • Introduction of Chloromethyl Group: Olanzapine reacts with chloromethyl chlorosulfate in a solvent like dichloromethane.

  • Formation of Chloride Salt: The resulting N-Chloromethyl Olanzapine is treated with hydrochloric acid to form the chloride salt.

Potential Applications

While N-Chloromethyl Olanzapine Chloride is primarily a research compound, its potential applications could be explored in several areas:

  • Pharmaceutical Research: Modifications to existing drugs like olanzapine can lead to new compounds with improved efficacy or reduced side effects.

  • Organic Synthesis: The chloromethyl group can serve as a versatile handle for further chemical transformations.

Research Findings

  • Pharmacological Studies: Derivatives of olanzapine with modified side chains have shown varied receptor binding profiles.

  • Chemical Modifications: The introduction of reactive groups like chloromethyl can facilitate further chemical modifications.

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